Octahydro-1H-pyrido[1,2-a]pyrazin-1-one
Overview
Description
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₄N₂O This compound is characterized by its bicyclic structure, which includes a pyridine ring fused with a pyrazine ring
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A notable method for synthesizing this compound involves a one-pot reaction.
Cyclization Reactions: Another approach involves the cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium derivatives.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above could be adapted for large-scale production due to its efficiency and simplicity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmaceuticals: Due to its biological activities, it is explored for developing new therapeutic agents.
Mechanism of Action
The exact mechanism of action of octahydro-1H-pyrido[1,2-a]pyrazin-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to their therapeutic effects .
Comparison with Similar Compounds
Hexahydro-2H-pyrido[1,2-a]pyrazin-1-one: This compound is structurally similar but lacks the full saturation of the pyridine ring.
Pyrrolopyrazine Derivatives: These compounds share the pyrazine ring but differ in the additional fused rings and their biological activities.
Uniqueness:
- Octahydro-1H-pyrido[1,2-a]pyrazin-1-one is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and biological properties compared to its partially saturated or differently fused counterparts.
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h7H,1-6H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBUHYGWJRLISC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNC(=O)C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936087 | |
Record name | 3,6,7,8,9,9a-Hexahydro-4H-pyrido[1,2-a]pyrazin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22328-79-6, 15932-71-5 | |
Record name | (+)-Hexahydro-2H-pyrido[1,2-a]pyrazin-1(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22328-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrido(1,2-a)pyrazin-1(6H)-one, hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,7,8,9,9a-Hexahydro-4H-pyrido[1,2-a]pyrazin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15932-71-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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